molecular formula C13H10N2O5 B5130687 N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5130687
M. Wt: 274.23 g/mol
InChI Key: MUCMKAYCKMWRHX-UHFFFAOYSA-N
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Description

N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as ANOCA, is a synthesized compound that has gained attention in scientific research due to its potential therapeutic applications. ANOCA belongs to the class of chromene derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In a study conducted by Wang et al., N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide was found to inhibit the growth of various cancer cell lines, including human lung cancer, breast cancer, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action

The mechanism of action of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammatory responses and cell survival. N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammatory responses. N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is its potential therapeutic applications in cancer and inflammatory diseases. N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines and to possess anti-inflammatory properties. However, one of the limitations of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which may affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the research on N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide. One of the directions is to investigate the structure-activity relationship of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide and its analogs to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide as a lead compound for the development of novel anticancer and anti-inflammatory agents. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide in vivo.

Synthesis Methods

The synthesis of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-nitro-2H-chromene-3-carboxylic acid with allylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the conversion of the resulting amide to the corresponding carboxamide using thionyl chloride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

6-nitro-2-oxo-N-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-2-5-14-12(16)10-7-8-6-9(15(18)19)3-4-11(8)20-13(10)17/h2-4,6-7H,1,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCMKAYCKMWRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

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